2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole
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Overview
Description
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple phenyl groups and an imidazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with various 2-aminopyridines to yield the final product . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Scientific Research Applications
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used in the study of organic synthesis and reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives and phenyl-substituted organic molecules. Examples include:
Uniqueness
What sets 2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-4-phenyl-5-(4-phenylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2S/c1-31-25-18-16-24(17-19-25)28-29-26(22-10-6-3-7-11-22)27(30-28)23-14-12-21(13-15-23)20-8-4-2-5-9-20/h2-19H,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFDJJFBSLLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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